molecular formula C13H16N2O3S B2907473 4-methyl-N'-(3-oxocyclohex-1-en-1-yl)benzene-1-sulfonohydrazide CAS No. 102921-12-0

4-methyl-N'-(3-oxocyclohex-1-en-1-yl)benzene-1-sulfonohydrazide

Cat. No.: B2907473
CAS No.: 102921-12-0
M. Wt: 280.34
InChI Key: YBWZTLIWPROEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.35 g/mol . It is known for its unique structure, which includes a sulfonohydrazide group attached to a cyclohexenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-oxo-1-cyclohexenylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s cyclohexenyl ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating biological pathways .

Comparison with Similar Compounds

4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide can be compared with other sulfonohydrazide derivatives, such as:

Properties

IUPAC Name

4-methyl-N'-(3-oxocyclohexen-1-yl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-10-5-7-13(8-6-10)19(17,18)15-14-11-3-2-4-12(16)9-11/h5-9,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZTLIWPROEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.